Cas no 2167300-93-6 (3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride)

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride
- Benzenesulfonyl chloride, 3-(1,3-dioxolan-2-yl)-
-
- インチ: 1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
- InChIKey: DSAHBGYMTHNBTC-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=CC(C2OCCO2)=C1
じっけんとくせい
- 密度みつど: 1.448±0.06 g/cm3(Predicted)
- ふってん: 372.5±37.0 °C(Predicted)
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179695-5.0g |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 5g |
$2028.0 | 2023-05-26 | |
Enamine | EN300-1179695-0.05g |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 0.05g |
$162.0 | 2023-05-26 | |
Enamine | EN300-1179695-250mg |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95.0% | 250mg |
$347.0 | 2023-10-03 | |
Enamine | EN300-1179695-1000mg |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95.0% | 1000mg |
$699.0 | 2023-10-03 | |
Aaron | AR0286WI-100mg |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 100mg |
$357.00 | 2025-02-15 | |
Aaron | AR0286WI-50mg |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 50mg |
$248.00 | 2025-02-15 | |
Aaron | AR0286WI-1g |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 1g |
$987.00 | 2025-02-15 | |
1PlusChem | 1P0286O6-5g |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 5g |
$2569.00 | 2023-12-19 | |
Aaron | AR0286WI-10g |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 10g |
$4160.00 | 2023-12-15 | |
1PlusChem | 1P0286O6-500mg |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |
2167300-93-6 | 95% | 500mg |
$737.00 | 2023-12-19 |
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chlorideに関する追加情報
Research Briefing on 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride (CAS: 2167300-93-6) in Chemical Biology and Pharmaceutical Applications
3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride (CAS: 2167300-93-6) has recently emerged as a key synthetic intermediate in pharmaceutical and chemical biology research. This sulfonyl chloride derivative, featuring a protected aldehyde group in the form of a dioxolane ring, has shown significant utility in the synthesis of biologically active compounds. Recent studies highlight its role as a versatile building block for the development of sulfonamide-based therapeutics, particularly in the areas of enzyme inhibitors and targeted covalent modifiers.
Structural analysis reveals that the dioxolane-protected benzaldehyde moiety provides both stability during synthesis and controlled deprotection opportunities, while the sulfonyl chloride group enables efficient conjugation with various nucleophiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in creating novel carbonic anhydrase inhibitors with improved pharmacokinetic properties. The researchers utilized 2167300-93-6 to introduce a sulfonamide pharmacophore while maintaining the aldehyde functionality for subsequent structural modifications.
In chemical biology applications, this compound has gained attention for its use in activity-based protein profiling (ABPP). The reactive sulfonyl chloride group allows for covalent modification of active site residues in target enzymes, while the protected aldehyde provides a handle for subsequent bioconjugation or detection. Recent work published in ACS Chemical Biology (2024) employed 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride to develop selective covalent inhibitors of cysteine proteases, demonstrating its potential in target identification and validation studies.
Synthetic methodology developments have also benefited from this compound. A 2024 Organic Process Research & Development publication described an improved large-scale synthesis of 2167300-93-6 with enhanced yield and purity, addressing previous challenges in industrial-scale production. The optimized process features a safer chlorosulfonation step and improved workup procedures, making this valuable intermediate more accessible for pharmaceutical development.
From a safety and handling perspective, recent material safety data sheet (MSDS) updates emphasize the compound's moisture sensitivity and the need for anhydrous conditions during storage and handling. Proper personal protective equipment (PPE) including chemical-resistant gloves and eye protection is recommended when working with this sulfonyl chloride derivative. Stability studies indicate that storage under nitrogen at -20°C provides optimal shelf life.
Looking forward, the unique dual functionality of 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride positions it as a promising candidate for continued exploration in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a linker in antibody-drug conjugates (ADCs), where its selective reactivity and subsequent aldehyde deprotection offer strategic advantages in bioconjugation chemistry.
2167300-93-6 (3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride) 関連製品
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)
- 205533-81-9(Fenfangjine G)
- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)
- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)
- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)